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Compound of Interest

Compound Name: 10H-Phenothiazine 5,5-dioxide

Cat. No.: B075397

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic characterization
of 10H-Phenothiazine 5,5-dioxide. Due to the limited availability of published spectral data for
the unsubstituted parent compound, this guide also draws upon data from closely related
derivatives to provide a predictive analysis of its spectroscopic properties. Detailed
experimental protocols for each major analytical technique are provided to assist researchers in
obtaining and interpreting their own data.

Mass Spectrometry

Mass spectrometry is a fundamental technique for determining the molecular weight and
fragmentation pattern of a compound. For 10H-Phenothiazine 5,5-dioxide, the expected
molecular weight is 231.27 g/mol .

Data Presentation:

Technique Parameter Value (m/z) Source

GC-MS Molecular lon (M+) 231 [PubChem][1]
GC-MS M+1 Peak 232 [PubChem][1]
GC-MS Major Fragment 167 [PubChem][1]
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Experimental Protocol: Gas Chromatography-Mass Spectrometry (GC-MS)
A standard protocol for the GC-MS analysis of phenothiazine derivatives is as follows:

o Sample Preparation: Dissolve a small amount of the sample (approximately 1 mg/mL) in a
suitable volatile solvent such as dichloromethane or methanol.

e Injection: Inject 1 L of the prepared solution into the GC-MS instrument.
e Gas Chromatography:
o Column: Use a non-polar capillary column, such as a DB-5ms or equivalent.
o Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).
o Temperature Program:
= [nitial temperature: 100 °C, hold for 1 minute.

» Ramp: Increase temperature at a rate of 10-20 °C/min to a final temperature of 280-300
°C.

» Final hold: Hold at the final temperature for 5-10 minutes.
e Mass Spectrometry:
o lonization Mode: Electron lonization (El) at 70 eV.
o Mass Analyzer: Quadrupole or Time-of-Flight (TOF).
o Scan Range: m/z 40-500.

Mandatory Visualization:
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GC-MS Experimental Workflow

Infrared (IR) Spectroscopy

Infrared spectroscopy is used to identify the functional groups present in a molecule based on

their characteristic vibrational frequencies. For 10H-Phenothiazine 5,5-dioxide, key expected
absorptions include those for the N-H bond, aromatic C-H bonds, and the sulfone (SOz) group.

Data Presentation (Predicted based on related compounds):

Functional Group

Vibrational Mode

Expected Wavenumber

(cm™)

N-H Stretching 3300 - 3400

Aromatic C-H Stretching 3000 - 3100

c=C Aromatic Ring Stretching 1570 - 1600 and 1450 - 1500
SOz Asymmetric Stretching 1300 - 1350

SOz Symmetric Stretching 1120 - 1160

C-N Stretching 1250 - 1350

C-S Stretching 600 - 800

Experimental Protocol: Fourier-Transform Infrared (FTIR) Spectroscopy - KBr Pellet Method

e Sample Preparation:
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o Grind 1-2 mg of the solid sample to a fine powder using an agate mortar and pestle.

o Add approximately 100-200 mg of dry, IR-grade potassium bromide (KBr) to the mortar.

o Thoroughly mix and grind the sample and KBr together until a homogeneous, fine powder
is obtained.[2]

e Pellet Formation:

o Transfer the mixture to a pellet die.

o Apply pressure using a hydraulic press (typically 7-10 tons) to form a transparent or
translucent pellet.[2]

e Analysis:

o Place the KBr pellet in the sample holder of the FTIR spectrometer.

o Acquire the spectrum, typically in the range of 4000-400 cm~2.

o Collect a background spectrum of a pure KBr pellet to subtract from the sample spectrum.

[3]

Mandatory Visualization:
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FTIR Experimental Workflow (KBr Pellet)

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the structure and chemical environment
of the hydrogen (*H) and carbon (*3C) atoms in a molecule.

Data Presentation (Predicted based on related phenothiazine derivatives):

1H NMR:
Predicted Chemical Shift o
Proton Multiplicity
(3, ppm)
N-H 8.0-9.0 Singlet (broad)
Aromatic H 7.0-8.0 Multiplets
13C NMR:
Carbon Predicted Chemical Shift (6, ppm)
C-S-C (quaternary) 120 - 130
C-N-C (quaternary) 140 - 150
Aromatic C-H 115-135

Experimental Protocol: 1H and 3C NMR Spectroscopy
e Sample Preparation:

o Dissolve 5-10 mg of the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g.,
DMSO-ds, CDCIs). DMSO-ds is often a good choice for phenothiazine derivatives due to
their polarity.

o Add a small amount of an internal standard, such as tetramethylsilane (TMS), if

guantitative analysis is required.
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o Transfer the solution to a 5 mm NMR tube.

e Instrument Setup:

o Place the NMR tube in the spectrometer.

o Lock onto the deuterium signal of the solvent and shim the magnetic field to achieve
homogenetity.

e 1H NMR Acquisition:

o Acquire the spectrum using a standard pulse sequence.

o Set the spectral width to cover the expected range of proton signals (e.g., 0-12 ppm).

o The number of scans will depend on the sample concentration, typically 16 to 64 scans.

e 13C NMR Acquisition:

o Acquire the spectrum using a proton-decoupled pulse sequence.

o Set the spectral width to cover the expected range of carbon signals (e.g., 0-160 ppm).

o Alarger number of scans is typically required for 33C NMR due to the low natural
abundance of the 13C isotope (e.g., 1024 scans or more).

Mandatory Visualization:
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NMR Experimental Workflow
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UV-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within a molecule
and is particularly useful for compounds with conjugated systems. Phenothiazine and its
derivatives are known to absorb in the UV region.

Data Presentation (Predicted based on related phenothiazine derivatives):

Solvent Amax (nm) Type of Transition
Methanol or Ethanol ~230 - 260 T~ T
~300 - 330 n - 1

Experimental Protocol: UV-Vis Spectroscopy
e Sample Preparation:

o Prepare a stock solution of the sample in a UV-transparent solvent (e.g., methanol,
ethanol, or acetonitrile) at a known concentration (e.g., 1 mg/mL).

o Prepare a series of dilutions from the stock solution to find a concentration that gives an
absorbance reading between 0.1 and 1.0. A typical concentration for analysis is in the
range of 10~>to 10~* M.

e Analysis:

[e]

Use a dual-beam UV-Vis spectrophotometer.

o

Fill a quartz cuvette with the pure solvent to be used as a blank and record the baseline.

Rinse the cuvette with the sample solution and then fill it with the sample solution.

(¢]

Scan the sample over the desired wavelength range (e.g., 200-800 nm).

[¢]

Mandatory Visualization:
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UV-Vis Experimental Workflow

Disclaimer: The NMR, IR, and UV-Vis data presented in this guide are predictive and based on
the analysis of structurally related phenothiazine derivatives. Experimental verification is
necessary to confirm the exact spectroscopic properties of 10H-Phenothiazine 5,5-dioxide.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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